molecular formula C20H25N3O3 B2784467 (Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705103-93-0

(Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

カタログ番号: B2784467
CAS番号: 1705103-93-0
分子量: 355.438
InChIキー: FQAPASQODQSAGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and preclinical drug discovery research. This compound features a hybrid structure incorporating a 1,2,4-oxadiazole heterocycle, a piperidine ring, and a tetrahydrofuran moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development, valued for its bioisosteric properties, which allow it to mimic ester or amide functional groups while often improving metabolic stability . This heterocycle is present in several commercially available drugs and is extensively investigated for its diverse biological activities, including potential as an enzyme inhibitor . The specific presence of the o-tolyl-substituted 1,2,4-oxadiazole linked to a piperidine group suggests potential for central nervous system (CNS) activity and interaction with neurological targets, making it a candidate for research in neuropharmacology . The tetrahydrofuran (THF) component, a versatile cyclic ether solvent, contributes to the molecule's overall polarity and solubility profile . As a research chemical, this compound is primarily intended for use in bioactivity screening, target identification, and structure-activity relationship (SAR) studies, particularly in the development of new protease or kinase inhibitors. It is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

特性

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14-5-2-3-7-17(14)19-21-18(26-22-19)11-15-6-4-9-23(12-15)20(24)16-8-10-25-13-16/h2-3,5,7,15-16H,4,6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAPASQODQSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic derivative that integrates a tetrahydrofuran moiety with a piperidine and an oxadiazole ring. This structural configuration suggests potential biological activities, particularly in pharmacology, due to the presence of the oxadiazole ring, known for its diverse biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds featuring the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget BacteriaZone of Inhibition (mm)Concentration (µg/mL)
Oxadiazole Derivative AE. coli15500
Oxadiazole Derivative BS. aureus20500

Antifungal Activity

The oxadiazole derivatives also exhibit antifungal properties. A study indicated that certain oxadiazole compounds demonstrated effective inhibition against fungi such as Candida albicans and Aspergillus niger .

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative CC. albicans1.95 µg/mL
Oxadiazole Derivative DA. niger3.91 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer activity. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Emerging data indicate that certain oxadiazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative disorders like Alzheimer's disease. These compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

In a recent study published in Pharmaceutical Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their antibacterial activity using the agar diffusion method. Among these, one derivative exhibited a significant zone of inhibition against Pseudomonas aeruginosa , suggesting its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of oxadiazole derivatives against various fungal pathogens. The results indicated that certain compounds had MIC values significantly lower than conventional antifungal agents, highlighting their potential as new antifungal therapies .

Q & A

Q. What analytical methods are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to verify the integration and chemical shifts of the tetrahydrofuran, piperidine, and o-tolyl substituents. Pay attention to splitting patterns for stereochemical assignments (e.g., piperidine ring conformation) .
  • Infrared (IR) Spectroscopy: Identify key functional groups, such as the carbonyl group (C=O stretch ~1650–1750 cm1^{-1}) and the 1,2,4-oxadiazole ring (C=N stretches ~1500–1600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula via exact mass analysis, focusing on diagnostic fragments (e.g., loss of the tetrahydrofuran moiety) .
  • HPLC with UV/Vis Detection: Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .

Q. How can researchers design a synthetic route for this compound?

Methodological Answer:

  • Key Steps:

Oxadiazole Formation: React o-tolyl amidoxime with a suitable acyl chloride (e.g., chloroacetylpiperidine) under microwave-assisted conditions (120°C, 30 min) to form the 1,2,4-oxadiazole core .

Piperidine Functionalization: Introduce the tetrahydrofuran-3-yl methanone group via a nucleophilic substitution or coupling reaction (e.g., using EDCI/HOBt in DMF) .

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like mGlu5 (metabotropic glutamate receptor 5), leveraging structural analogs (e.g., ADX47273) as reference ligands .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, focusing on the oxadiazole and tetrahydrofuran moieties .
  • Molecular Dynamics Simulations: Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories using GROMACS .

Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole-containing analogs?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, use HEK293 cells transfected with mGlu5 for consistent functional assays .
  • Orthogonal Assays: Cross-validate results using calcium flux assays (FLIPR) and cAMP accumulation tests to confirm receptor modulation .
  • Meta-Analysis: Compare substituent effects (e.g., o-tolyl vs. p-tolyl) using published SAR data to identify trends in potency or selectivity .

Q. What in vitro assays are suitable for evaluating ADME/Tox properties?

Methodological Answer:

  • Microsomal Stability: Incubate the compound with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
  • Caco-2 Permeability: Assess intestinal absorption using a monolayer model, calculating apparent permeability (PappP_{app}) .
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) to predict drug-drug interactions .

Q. How can the stereochemical impact of the tetrahydrofuran moiety be experimentally determined?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) to assess optical purity .
  • X-ray Crystallography: Co-crystallize the compound with a protein target (e.g., mGlu5) to resolve absolute configuration .
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。